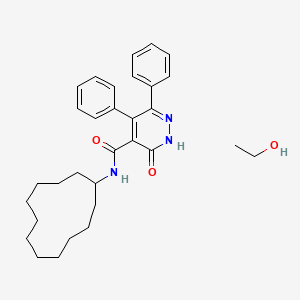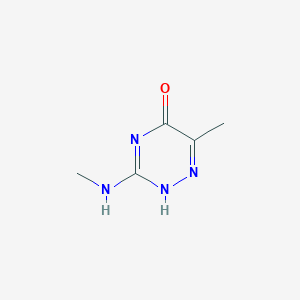![molecular formula C13H14N4O3 B7752276 ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B7752276.png)
ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors
Attachment of the Benzoate Moiety: The benzoate group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine core with an appropriate benzoic acid derivative, such as ethyl 3-aminobenzoate, under suitable conditions.
Esterification: The final step involves the esterification of the benzoate moiety to form the ethyl ester group. This can be achieved by reacting the intermediate product with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The triazine ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine: The compound’s potential therapeutic properties make it a candidate for further investigation in medicinal chemistry. It may serve as a scaffold for designing new pharmaceuticals.
Industry: this compound can be used in the production of agrochemicals, dyes, and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or hydrophobic interactions with target proteins, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate can be compared with other triazine derivatives, such as:
Cyanuric Acid: A simple triazine derivative with three hydroxyl groups, commonly used in the production of resins and plastics.
Atrazine: A herbicide that contains a triazine ring and is used to control broadleaf weeds in crops.
Melamine: A triazine derivative used in the production of melamine resins, which are used in laminates, adhesives, and coatings.
The uniqueness of this compound lies in its specific functional groups and potential applications in various fields. Its combination of a triazine ring, benzoate moiety, and ethyl ester group distinguishes it from other triazine derivatives and provides opportunities for diverse chemical modifications and applications.
Properties
IUPAC Name |
ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-12(19)9-5-4-6-10(7-9)14-13-15-11(18)8(2)16-17-13/h4-7H,3H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUWVRQFUFAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=NN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=NN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butylsulfanyl-5-methyl-7-(4-propoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7752198.png)
![2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate](/img/structure/B7752217.png)
![2-[[2-[2-(4-methoxyphenyl)-6,7-dimethylchromen-4-ylidene]azaniumylacetyl]amino]acetate](/img/structure/B7752224.png)




![3-[(4-fluorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7752257.png)
![3-[(4-fluorophenyl)methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7752258.png)





